3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features both bromine and chlorine substituents on an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the halogenation of imidazo[1,2-a]pyridine derivatives. One common method includes the bromination and chlorination of imidazo[1,2-a]pyridine-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as N-bromosuccinimide (NBS) for bromination and thionyl chloride (SOCl2) for chlorination .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar halogenation reactions,
Biological Activity
3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS Number: 923225-00-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in drug development.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₈H₄BrClN₂O₂ |
Molecular Weight | 293.501 g/mol |
Melting Point | 216–219 °C |
pKa | -6.07 (predicted) |
Density | 2.02 g/cm³ (predicted) |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly protein kinases. The compound has been studied for its potential as a kinase inhibitor, which plays a crucial role in regulating cellular processes such as metabolism, growth, and proliferation.
Target Kinases
Research indicates that this compound may inhibit specific serine/threonine kinases involved in critical signaling pathways. For instance, the 3-phosphoinositide-dependent kinase-1 (PDK1) is a significant target due to its involvement in the activation of multiple downstream kinases linked to cancer and metabolic disorders .
Biological Activity Overview
The biological activities associated with this compound include:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
- Inhibition of Kinase Activity : As mentioned earlier, it acts as an inhibitor for specific kinases, which may contribute to its antitumor effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antitumor Effects :
- Kinase Inhibition Study :
- Antimicrobial Activity Assessment :
Properties
IUPAC Name |
3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O2/c9-7-6(8(13)14)11-5-2-1-4(10)3-12(5)7/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAWBCUJQYCZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Cl)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.